molecular formula C10H13NO B13341595 (1,2,3,4-Tetrahydroquinolin-5-yl)methanol

(1,2,3,4-Tetrahydroquinolin-5-yl)methanol

Cat. No.: B13341595
M. Wt: 163.22 g/mol
InChI Key: HSRHUFBFSRPAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-Tetrahydroquinolin-5-yl)methanol is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring that is partially saturated, with a methanol group attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroquinolin-5-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of metal hydrides for reduction may be employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroquinolin-5-yl)methanol can undergo various chemical reactions, including:

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ylmethanol

InChI

InChI=1S/C10H13NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1,3,5,11-12H,2,4,6-7H2

InChI Key

HSRHUFBFSRPAFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2NC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.